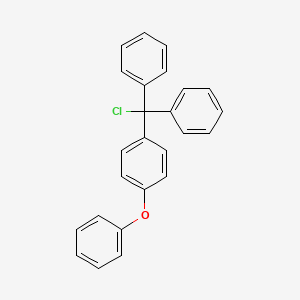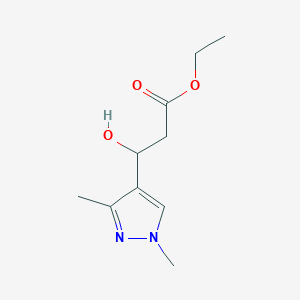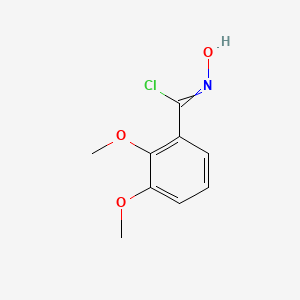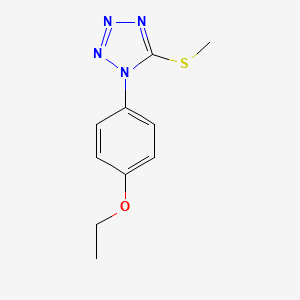![molecular formula C14H9BrN2O3 B13680576 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is a compound with the molecular formula C14H9BrN2O3 and a molecular weight of 333.14 g/mol . This compound is characterized by the presence of a 7-azaindole moiety linked to a bromobenzoic acid structure. The 7-azaindole core is known for its biological activity and has been used in the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid typically involves the coupling of a 7-azaindole derivative with a bromobenzoic acid precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 7-azaindole is reacted with a bromobenzoic acid under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid involves its interaction with specific molecular targets and pathways. For example, derivatives of 7-azaindole have been shown to inhibit tyrosine protein kinase SRC, which plays a role in cell signaling and proliferation . The compound may also interact with other proteins and enzymes involved in cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azaindole: The parent compound, which serves as a core structure for many derivatives.
4-Bromobenzoic Acid: A precursor used in the synthesis of the target compound.
Other 7-Azaindole Derivatives: Compounds with similar structures but different substituents, such as 7-azaindole-5-boronic acid pinacol ester.
Uniqueness
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is unique due to its specific combination of the 7-azaindole core and the bromobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C14H9BrN2O3 |
|---|---|
Poids moléculaire |
333.14 g/mol |
Nom IUPAC |
4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
FURQRSGOTVLZPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC2=CN=C3C(=C2)C=CN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B13680494.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)

